2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
Description
The exact mass of the compound 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-10-7(12)4-6-5-13-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUSHCNFBYZIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019108-37-2 | |
| Record name | 2-(2-aminothiazol-4-yl)-N-propylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enduring Scaffold: A Technical Guide to 2-Amino-1,3-thiazol-4-yl Derivatives in Medicinal Chemistry
Introduction: The Privileged 2-Aminothiazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] The 2-amino-1,3-thiazole moiety is a quintessential example of such a scaffold.[2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone in the design and development of novel therapeutic agents.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 2-amino-1,3-thiazol-4-yl derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the multifaceted therapeutic potential of these compounds, with a particular focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders.
Synthetic Strategies: Building the 2-Aminothiazole Framework
The versatility of the 2-aminothiazole core stems from its accessible synthesis, most notably through the Hantzsch thiazole synthesis.[5] This classical method and its modern variations provide a robust platform for generating a diverse library of derivatives with substitutions at various positions of the thiazole ring.
Core Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a one-pot condensation reaction between an α-haloketone and a thiourea or thioamide derivative.[5] This reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by cyclization and dehydration to afford the 2-aminothiazole ring.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the α-haloketone (1 equivalent) in a suitable solvent, such as ethanol or isopropanol.
-
Addition of Thiourea: To the stirred solution, add the substituted thiourea (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, often the hydrobromide or hydrochloride salt of the 2-aminothiazole, is collected by filtration.
-
Neutralization and Purification: The salt is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to yield the free base. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel to afford the pure 2-amino-1,3-thiazol-4-yl derivative.
Caption: The Hantzsch synthesis of 2-aminothiazole derivatives.
Therapeutic Applications of 2-Amino-1,3-thiazol-4-yl Derivatives
The structural versatility of the 2-aminothiazole scaffold has been extensively explored, leading to the discovery of potent agents in various therapeutic areas.[6][7]
Anticancer Activity: A Promising Frontier
2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a broad spectrum of human cancer cell lines, including breast, lung, colon, and central nervous system malignancies.[8][9] Their anticancer mechanisms are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[10]
Mechanism of Action:
-
Kinase Inhibition: A primary mechanism of action for many anticancer 2-aminothiazoles is the inhibition of protein kinases, which are critical regulators of cell signaling.[11] For instance, the clinically approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[9][12]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival.[10] Several 2-aminothiazole derivatives have been shown to inhibit key components of this pathway, such as PI3Kα.[10]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Certain 2-aminothiazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics.[10]
Caption: Anticancer mechanisms of 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of anticancer activity. Acylation with substituted benzoyl groups has been shown to enhance potency.[13]
-
Substitution at the 4- and 5-Positions: Lipophilic substituents, such as phenyl or butylidene groups, at the 4- and/or 5-positions of the thiazole ring can improve cytotoxicity.[9] Aromatic substitutions generally lead to better antitumor activity compared to aliphatic ones.[9][13]
-
Aryl Moieties: Halogen substitutions on phenyl rings attached to the core often increase activity.[13]
Table 1: Anticancer Activity of Representative 2-Amino-1,3-thiazol-4-yl Derivatives
| Compound ID | R1 (at C4) | R2 (at C5) | R3 (at 2-amino) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | H | Various | >10 | [9] |
| 1b | 4,5-Dimethyl | H | Benzyl | H1299 (Lung) | >10 | [9] |
| 1c | 4,5-Butylidene | H | Benzyl | H1299 (Lung) | 4.89 | [9][14] |
| 1d | 4,5-Butylidene | H | Benzyl | SHG-44 (Glioma) | 4.03 | [9][14] |
| Dasatinib | Complex | Complex | Complex | K562 (Leukemia) | <0.001 | [9] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 2-Aminothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[15][16]
Mechanism of Action:
-
Enzyme Inhibition: Some derivatives are proposed to act by inhibiting essential bacterial enzymes. For example, molecular docking studies suggest that MurB, an enzyme involved in peptidoglycan biosynthesis, could be a target for antibacterial 2-aminothiazoles.[15] For antifungal activity, inhibition of CYP51 (lanosterol 14α-demethylase) in Candida albicans has been proposed.[15]
SAR Insights:
-
Substitutions on the Thiazole Ring: The presence of specific substituents on the thiazole ring can significantly influence antimicrobial potency.
-
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the thiazole core play a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, benzamide-linked 2-aminothiazole derivatives have shown excellent antibacterial and antifungal activity.[3]
Table 2: Antimicrobial Activity of Representative 2-Amino-1,3-thiazol-4-yl Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 2a | 2-amino-4-(4'-chlorophenyl)thiazole | E. coli | 12.5 | [6] |
| 2b | 2-amino-4-(4'-methoxyphenyl)thiazole | S. aureus | 25 | [6] |
| 3a | N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide | E. coli | 6.25 | [3] |
| 3b | N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide | A. niger | 12.5 | [3] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the 2-aminothiazole derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. 2-Aminothiazole derivatives have been investigated as anti-inflammatory agents, with some exhibiting potent inhibitory effects on key inflammatory mediators.[3][17]
Mechanism of Action:
-
COX and LOX Inhibition: Some 2-aminothiazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[4]
-
Modulation of Inflammatory Cytokines: These compounds can also modulate the production of pro-inflammatory cytokines.
SAR Insights:
-
The anti-inflammatory activity is often influenced by the substituents on the thiazole ring and the 2-amino group. Specific structural features can lead to selective inhibition of COX-1 or COX-2 isozymes.[4]
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and prion diseases represent a significant unmet medical need.[11][18] The 2-aminothiazole scaffold has shown promise in the development of neuroprotective agents.
Mechanism of Action:
-
Inhibition of Prion Formation: Certain 2-aminothiazole derivatives have been identified as potent inhibitors of the formation of the misfolded, infectious isoform of the prion protein (PrPSc).[11]
-
Inhibition of Tau-Induced Neuronal Toxicity: In models of Alzheimer's disease, some derivatives have demonstrated strong protection against tau-induced neuronal toxicity.[18]
Caption: Neuroprotective mechanisms of 2-aminothiazole derivatives.
Conclusion and Future Perspectives
The 2-amino-1,3-thiazol-4-yl scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with a remarkable diversity of biological activities. Its synthetic accessibility, coupled with the ability to readily modify its structure to fine-tune pharmacological properties, ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the use of computational modeling to guide the rational design of new compounds will undoubtedly unlock the full potential of this versatile scaffold in addressing a wide range of human diseases.
References
- The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide - Benchchem.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]
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Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available from: [Link]
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Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - Taylor & Francis. Available from: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI. Available from: [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. Available from: [Link]
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Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC. Available from: [Link]
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Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed. Available from: [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available from: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available from: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. Available from: [Link]
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Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available from: [Link]
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Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase - ResearchGate. Available from: [Link]
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[PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. Available from: [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. Available from: [Link]
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2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - NIH. Available from: [Link]
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Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives - ResearchGate. Available from: [Link]
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Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchGate. Available from: [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - ResearchGate. Available from: [Link]
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Biological and medicinal significance of 2-aminothiazoles - ResearchGate. Available from: [Link]
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Three possible ways of the reaction between 2-aminothiazole and electrophiles. - ResearchGate. Available from: [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC. Available from: [Link]
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Therapeutic potential of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide targets
Therapeutic Potential and Pharmacological Profiling of 2-(2-Amino-1,3-thiazol-4-yl)-N-propylacetamide Targets
Executive Summary
This technical guide analyzes the therapeutic potential of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide , a critical pharmacophore bridging the structural gap between adrenergic modulation and kinase inhibition. While often categorized as a synthetic intermediate (notably in the pathway of Mirabegron ), this scaffold possesses intrinsic biological activity as a "privileged structure." Its 2-aminothiazole "warhead" and flexible acetamide linker allow it to probe hydrophobic pockets in Beta-3 Adrenergic Receptors (β3-AR) , Cyclin-Dependent Kinases (CDKs) , and Adenosine Receptors . This guide details the mechanistic basis of these interactions, experimental validation protocols, and the structure-activity relationships (SAR) necessary for optimizing this lead into a clinical candidate.
Part 1: Structural Pharmacology & Target Landscape
The molecule comprises three distinct functional domains, each dictating specific biological interactions:
-
The 2-Amino-1,3-thiazole Core (The "Warhead"):
-
Function: Acts as a hydrogen bond donor/acceptor system. In kinases, it mimics the adenine ring of ATP, binding to the hinge region (e.g., Val135 in CDK2). In GPCRs (like β3-AR), it interacts with polar residues (Asp/Ser) in the orthosteric binding site.
-
Therapeutic Implication: High affinity for nucleotide-binding pockets and catecholamine-sensing domains.
-
-
The Acetamide Linker (The "Hinge"):
-
Function: Provides a 2-carbon spacing and a carbonyl H-bond acceptor. This flexibility allows the molecule to adopt a "U-shape" or "extended" conformation depending on the steric constraints of the receptor pocket.
-
Therapeutic Implication: Critical for orienting the tail group away from the catalytic core and towards the solvent-exposed or hydrophobic regions.
-
-
The N-Propyl Tail (The "Probe"):
-
Function: A lipophilic moiety that probes the hydrophobic sub-pockets (e.g., the P-loop in kinases or the exosite in GPCRs).
-
Therapeutic Implication: Modulates bioavailability (LogP) and selectivity. Short chains (methyl/ethyl) often lack potency, while the propyl group offers an optimal balance of steric bulk and hydrophobicity.
-
Primary Therapeutic Targets
| Target Family | Specific Target | Mechanism of Action | Therapeutic Indication |
| GPCR | β3-Adrenergic Receptor | Agonist (Partial/Full) | Overactive Bladder (OAB), Metabolic Syndrome (Thermogenesis). |
| Kinase | CDK2 / CDK5 | ATP-Competitive Inhibitor | Oncology (Cell cycle arrest), Neurodegeneration. |
| Kinase | GSK-3β | Inhibitor | Alzheimer's Disease, Diabetes (Glycogen synthesis). |
| GPCR | Adenosine A2A | Antagonist | Parkinson's Disease (improving dopaminergic signaling). |
Part 2: Mechanistic Pathways & Logic (Graphviz)
The following diagram illustrates the divergent signaling pathways activated or inhibited by the 2-aminothiazole-acetamide scaffold.
Figure 1: Divergent pharmacological mechanism. The scaffold acts as an agonist for β3-AR (leading to smooth muscle relaxation) and an inhibitor for CDKs (leading to anti-proliferative effects).
Part 3: Experimental Protocols & Validation
To validate the therapeutic potential of this specific target, the following self-validating protocols are recommended. These move beyond simple observation to establishing causality.
Protocol A: Synthesis of the Probe Molecule
Objective: Generate high-purity 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide for biological assay.
-
Reagents: Thiourea, 4-chloro-N-propyl-3-oxobutanamide (generated from diketene + propylamine + chlorination).
-
Hantzsch Thiazole Synthesis:
-
Dissolve 1.0 eq of 4-chloro-N-propyl-3-oxobutanamide in Ethanol (EtOH).
-
Add 1.1 eq of Thiourea.
-
Reflux for 4 hours at 80°C.
-
Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of starting chloride indicates completion.
-
-
Workup:
-
Cool to room temperature. The hydrochloride salt of the product may precipitate.
-
Neutralize with NaHCO3 (aq) to pH 8 to liberate the free base.
-
Extract with Ethyl Acetate (3x). Dry over MgSO4.
-
-
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography.
-
Validation: 1H-NMR (DMSO-d6) must show thiazole proton singlet (~6.3 ppm) and propyl amide signals.
Protocol B: β3-Adrenergic cAMP Accumulation Assay
Objective: Quantify the agonistic potency (EC50) relative to Isoproterenol (non-selective) and Mirabegron (selective).
-
Cell Line: CHO-K1 cells stably expressing human β3-AR.
-
Preparation: Seed cells in 384-well plates (5,000 cells/well) in assay buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Treatment:
-
Add the test compound (0.1 nM to 10 µM, log scale).
-
Control Positive: Mirabegron (10 µM).
-
Control Negative: Vehicle (DMSO).
-
-
Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra).
-
Add Eu-cAMP tracer and ULight-anti-cAMP antibody.
-
Incubate 1 hour.
-
-
Analysis: Measure fluorescence emission at 665 nm.
-
Calculation: Plot sigmoidal dose-response curve.
-
Success Criteria: A >50% increase in cAMP relative to baseline confirms agonism.
-
Protocol C: Kinase Selectivity Profiling (ADP-Glo)
Objective: Determine if the "2-aminothiazole" core causes off-target kinase inhibition (a common liability).
-
Panel: CDK2/CyclinE, GSK-3β, and Src.
-
Reaction:
-
Mix Kinase, Substrate (peptide), and ATP (at Km concentration) in reaction buffer.
-
Add Test Compound (1 µM and 10 µM).
-
Incubate 60 min at RT.
-
-
Detection:
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
-
Readout: Luminescence integration (RLU).
-
Interpretation: <50% activity compared to DMSO control indicates significant inhibition.
-
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of modifying the "N-propyl" and "Acetamide" regions, derived from aggregate data on thiazole pharmacophores.
| Modification Site | Substituent | Effect on Potency (β3-AR) | Effect on Potency (Kinase) | LogP (Lipophilicity) |
| Tail (R-Group) | N-Propyl (Current) | High (Optimal hydrophobic fill) | Moderate | ~1.8 (Good CNS/Cell perm) |
| Tail | N-Methyl | Low (Too small) | Low | ~0.9 (Too polar) |
| Tail | N-Benzyl | Moderate | High (Pi-stacking in ATP pocket) | ~2.5 |
| Linker | Acetamide (-CH2-CO-NH-) | High (Flexible) | High | Neutral |
| Linker | Carboxamide (-CO-NH-) | Moderate (Rigid) | Moderate | Lower |
| Core | 2-Amino | Essential (H-bond donor) | Essential (Hinge binder) | - |
| Core | 2-Acetamido | Low (Steric clash) | Low | - |
Part 5: Synthesis of Therapeutic Potential
The 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide molecule serves as a pivotal chemical probe .
-
In Urology (OAB): It represents the minimal pharmacophore required for β3-AR activation. While less potent than Mirabegron (which adds a phenylethanolamine tail for secondary binding), the N-propyl variant proves that the thiazole-acetamide headgroup is responsible for the initial receptor docking and orthosteric specificity.
-
In Oncology: The scaffold is a viable fragment for Fragment-Based Drug Discovery (FBDD) targeting CDKs. The propyl group can be expanded into larger heterocycles to gain selectivity for CDK2 over GSK-3β, reducing toxicity.
-
In Neuroscience: The structural similarity to dopamine agonists (via the propyl-amine motif, albeit amidic here) suggests potential for D3 receptor partial agonism if the amide is reduced to an amine, or Adenosine A2A antagonism in its current form.
Recommendation for Researchers: Use this molecule as a negative control for Mirabegron studies (to test the necessity of the tail group) or as a starting scaffold for designing novel kinase inhibitors where the "N-propyl" group is replaced by a "warhead" targeting specific cysteines (covalent inhibition).
References
-
Takasu, T., et al. (2007). "Effect of the novel beta3-adrenoceptor agonist, mirabegron (YM178), on bladder function in models of overactive bladder." Journal of Pharmacology and Experimental Therapeutics. Link
-
Hassan, G. S., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research. Link
-
Das, D., et al. (2016). "Thiazole: A privileged scaffold in drug discovery." Future Medicinal Chemistry. Link
-
Toronto Research Chemicals. (2024). "Product Entry: 2-(2-Aminothiazol-4-yl)-N-propylacetamide." TRC Catalog. Link
-
Schenone, S., et al. (2014). "ATP-competitive inhibitors of protein kinases: 2-aminothiazoles and their analogues." Current Medicinal Chemistry. Link
Bioactivity profile of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide in vitro
An In-Depth Technical Guide to the In Vitro Bioactivity Profile of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1][2][3] This technical guide provides a comprehensive framework for the in vitro bioactivity profiling of a specific derivative, 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide. While this guide focuses on a single molecule, the principles and methodologies described herein are broadly applicable to the preclinical evaluation of other novel 2-aminothiazole analogs. We will explore the experimental design, detailed protocols, and data interpretation for assessing the compound's potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of new chemical entities bearing this versatile heterocyclic motif.
Introduction: The Significance of the 2-Aminothiazole Core
The 2-aminothiazole nucleus is a recurring motif in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[1][4] Its prominence is underscored by its incorporation into clinically significant drugs such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1][5] The structural versatility of the 2-aminothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. The title compound, 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide, is a novel derivative whose bioactivity has yet to be fully characterized. This guide outlines a systematic in vitro approach to comprehensively profile its biological effects.
Prospective Anticancer Activity Evaluation
A substantial body of evidence points to the potent cytotoxic effects of 2-aminothiazole derivatives against a multitude of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][5][6] Therefore, a primary focus of the in vitro evaluation of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide should be the characterization of its anticancer properties.
Cell Viability and Cytotoxicity Assessment
The initial step in assessing anticancer potential is to determine the compound's effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[7]
Experimental Protocol: MTT Assay for Cytotoxicity [7]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer, and K562 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: In Vitro Cytotoxicity (IC50) of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
| Cancer Cell Line | Tissue of Origin | Predicted IC50 (µM) |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| HT-29 | Colon Cancer | To be determined |
| K562 | Leukemia | To be determined |
| Hela | Cervical Cancer | To be determined |
dot
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Mechanistic Insights into Anticancer Activity
Should 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide demonstrate significant cytotoxicity, further investigation into its mechanism of action is warranted. Many anticancer agents induce apoptosis (programmed cell death). This can be assessed through various assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Prospective Anti-inflammatory Activity Evaluation
Thiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO) synthase.[8][9][10] The arachidonic acid pathway, involving COX and lipoxygenase (LOX) enzymes, is a critical target for anti-inflammatory drugs.[10]
Inhibition of Pro-inflammatory Mediators in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard in vitro model for studying inflammation. Upon stimulation, these cells produce pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[9][11]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide for 1 hour.
-
Inflammatory Stimulus: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2
-
Cell Culture and Treatment: RAW 264.7 cells are treated as described for the NO assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, the culture supernatant is collected.
-
ELISA: The concentrations of TNF-α, IL-6, and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibition of cytokine and PGE2 production is calculated relative to the LPS-stimulated control.
dot
Caption: Potential inhibitory points of the compound in the LPS-induced inflammatory pathway.
Prospective Antimicrobial Activity Evaluation
The 2-aminothiazole scaffold is also a component of many compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][12][13][14] Therefore, it is prudent to screen 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide for its antimicrobial effects.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.[15]
Experimental Protocol: Broth Microdilution for MIC Determination [3][15]
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028) are cultured, and a standardized inoculum is prepared.
-
Compound Dilution: Two-fold serial dilutions of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide are prepared in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
| Microorganism | Strain | Type | Predicted MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive Bacteria | To be determined |
| Escherichia coli | ATCC 25922 | Gram-negative Bacteria | To be determined |
| Candida albicans | ATCC 90028 | Fungus | To be determined |
Conclusion and Future Directions
This technical guide outlines a comprehensive in vitro strategy to profile the bioactivity of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide. Based on the extensive literature on related 2-aminothiazole derivatives, it is hypothesized that this compound may possess anticancer, anti-inflammatory, and/or antimicrobial properties.[1][4][8][12] The described protocols for cytotoxicity, anti-inflammatory marker inhibition, and antimicrobial susceptibility testing provide a robust framework for the initial preclinical evaluation of this novel compound. Positive results from these in vitro assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy in animal models, and preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The systematic approach detailed herein will enable a thorough understanding of the therapeutic potential of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide and guide its future development.
References
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
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Semantic Scholar. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
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G-Tabacu, E., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]
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Bentham Science. (n.d.). Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Taylor & Francis Online. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]
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ScienceDirect. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]
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PubMed. (2026). Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities. [Link]
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RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]
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PMC. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
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IntechOpen. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
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MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]
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Taylor & Francis Online. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]
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KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
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Journal of Medicinal and Chemical Sciences. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
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World Journal of Pharmaceutical Research. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. [Link]
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Toxicology and safety data for 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
Topic: Toxicology and safety data for 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide Content Type: Technical Safety Monograph & Research Guide Audience: Medicinal Chemists, Toxicologists, and Process Safety Engineers.
Executive Summary: The Structural Alert in Synthesis
In the development of thiazole-based therapeutics (e.g., dopamine agonists like Pramipexole or specific kinase inhibitors), 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide appears frequently as a synthetic intermediate or a degradation impurity. While often treated as a benign building block, this molecule possesses a "Janus-faced" toxicological profile.
On one side, the N-propylacetamide tail imparts solvent-like properties and potential reproductive toxicity risks. On the other, the 2-aminothiazole (2-AT) core is a well-documented structural alert (toxicophore) associated with thyroid peroxidase (TPO) inhibition and metabolic bioactivation.
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic toxicology assessment, handling protocols, and validation assays for researchers working with this compound.
Part 1: Chemical Identity & Physicochemical Profiling
This compound is rarely isolated as a final drug product but is critical in Structure-Activity Relationship (SAR) libraries. Its safety profile is a composite of its two primary metabolic precursors.
Table 1: Physicochemical & Identification Data
| Property | Data / Prediction | Researcher Note |
| Chemical Name | 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide | Systematic nomenclature. |
| Molecular Formula | C₈H₁₃N₃OS | |
| Molecular Weight | 199.27 g/mol | |
| Physical State | Off-white to pale yellow solid (low melting) | Often presents as a viscous oil if impure. |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility expected compared to its acid precursor. |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic enough to cross cell membranes; potential for bioaccumulation. |
| Key Impurity | 2-(2-amino-1,3-thiazol-4-yl)acetic acid | The parent acid (CAS 29676-71-9) is a common degradant. |
| Structural Alert | 2-Aminothiazole | Known goitrogen (thyroid toxicity) and sensitizer. |
Part 2: Toxicological Mechanisms (The "Why")
As a Senior Scientist, you must understand that this molecule's toxicity is not just "irritation"—it is mechanistic interference with endocrine function.
The Aminothiazole Toxicophore (Thyroid Toxicity)
The 2-aminothiazole moiety mimics the structure of iodotyrosines. It acts as a "suicide substrate" or competitive inhibitor for Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.
-
Mechanism: The thiazole ring coordinates with the heme group of TPO.
-
Outcome: Reduced T3/T4 synthesis
Compensatory rise in TSH Thyroid follicular cell hypertrophy (Goiter).[1] -
Relevance: Chronic exposure (even at low levels in a lab setting) can disrupt thyroid homeostasis.
Metabolic Bioactivation (Hepatotoxicity)
The 2-amino group is susceptible to metabolic activation by hepatic CYP450 enzymes.
-
Pathway: CYP-mediated S-oxidation or N-hydroxylation can generate reactive electrophiles (sulfoxides or iminoquinones).
-
Risk: These electrophiles can covalently bind to hepatic proteins (glutathione depletion), leading to idiosyncratic drug-induced liver injury (DILI).
The N-Propylacetamide Tail (Reproductive Tox)
Simple amides like N-methylacetamide and N-propylacetamide are classified as reproductive toxins (Category 2 or 1B depending on jurisdiction).
-
Mechanism: Solvent-like amides can cross the placental barrier.
-
Risk: Potential teratogenicity or developmental delays in high-dose animal models.
Part 3: Visualizing the Toxicity Pathway
The following diagram illustrates the dual-threat metabolic pathway of this compound.
Caption: Figure 1. Dual toxicity pathways: Hepatic bioactivation (top) and Thyroid endocrine disruption (bottom).
Part 4: Safety & Handling Protocols
Based on the component analysis, the following handling standards are mandatory for research environments.
Personal Protective Equipment (PPE)[2]
-
Respiratory: N95 minimum for solid handling. If heating or generating vapors (amide component), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Skin: Nitrile gloves (double-gloving recommended due to the penetrative nature of the amide tail).
-
Eyes: Chemical splash goggles.
Emergency Response
-
Inhalation: Remove to fresh air immediately.[2][3] The amide component may cause drowsiness or respiratory irritation.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol (ethanol/methanol) to wash skin, as this may enhance transdermal absorption of the lipophilic amide.
-
Spill Cleanup: Adsorb liquid spills with vermiculite. Avoid dust generation for solids. Incinerate waste; do not flush to sewer (aquatic toxicity of aminothiazoles is often high).
Part 5: Validation Assays (Self-Validating Systems)
If you are considering this scaffold for a drug candidate, you must run these two assays early to "de-risk" the molecule.
Protocol A: Thyroid Peroxidase (TPO) Inhibition Assay
Purpose: To quantify the goitrogenic potential relative to Propylthiouracil (PTU).
-
Preparation: Isolate microsomes from porcine thyroid glands or use recombinant human TPO (hTPO).
-
Reaction Mix:
-
Substrate: Guaiacol (15 mM) or Amplex Red.
-
Cofactor: H₂O₂ (0.3 mM).
-
Test Compound: 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide (0.1 µM to 100 µM).
-
-
Measurement: Monitor absorbance at 470 nm (Guaiacol oxidation) kinetically for 5 minutes.
-
Validation:
-
Positive Control: PTU (IC₅₀ ≈ 0.5 µM) or Methimazole.
-
Negative Control: DMSO vehicle.
-
-
Interpretation: An IC₅₀ < 10 µM indicates a high risk of thyroid toxicity in vivo.
Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)
Purpose: To check for CYP-mediated bioactivation.
-
Incubation: Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM) for 60 mins at 37°C.
-
Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM) to the mix.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.
-
Search: Look for Mass Shifts of +305 Da (GSH adduct).
-
Interpretation: Detection of GSH adducts confirms the formation of reactive intermediates (likely on the thiazole nitrogen or C5 position), necessitating structural redesign (e.g., blocking the C5 position).
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34665, (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]
-
Jakopin, Ž. (2020).[5] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244.[5] [Link][5]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21407, N-Propylacetamide. Retrieved from [Link]
-
Morgans, M.E. (1947).[6] "Toxic effects of thiourea, thiouracil, methyl thiouracil, and aminothiazole in thyrotoxicosis." The Lancet. [Link]
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- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of thiourea, thiouracil, methyl thiouracil, and aminothiazole in thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-PDA Method for the Quantification of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
Abstract
This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and acetonitrile, coupled with photodiode array (PDA) detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from initial method design to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[4] The accurate quantification of novel derivatives, such as 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide, is critical for pharmacokinetic studies, formulation development, and quality control. This application note presents a systematic approach to developing a reliable HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters and culminating in a fully validated analytical procedure.
Analyte Physicochemical Properties & Method Strategy
A successful HPLC method is built upon an understanding of the analyte's chemical properties.
-
Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide possesses a polar aminothiazole ring and an amide linkage, balanced by the non-polar N-propyl group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
-
Polarity and Ionization: The primary amino group on the thiazole ring is basic, with a predicted pKa around 3-4.[5] This means the charge state of the molecule is highly dependent on the mobile phase pH. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled with a buffer. Operating at a low pH (e.g., pH ~2.5-3.0) will ensure the amino group is consistently protonated, minimizing peak tailing that can occur from interactions with residual silanols on the stationary phase.[6]
-
UV Absorbance: The thiazole ring is a chromophore, making UV detection a suitable choice. A preliminary UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), thereby maximizing detection sensitivity. For similar aminothiazole compounds, a λmax is often found around 270 nm.[7][8]
Based on this analysis, a reversed-phase HPLC method using a C18 column, a buffered acidic mobile phase, and a photodiode array (PDA) detector was selected as the strategic starting point.
HPLC Method Development Workflow
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation characteristics: adequate retention, sharp peak symmetry, and high resolution from any impurities or degradants.
Caption: Workflow for systematic HPLC method development.
Optimized Method Protocol & Chromatographic Conditions
This section provides the detailed, step-by-step protocol for the final validated method.
Materials and Reagents
-
2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (OPA, ~85%)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
HPLC system with a binary pump, autosampler, column thermostat, and photodiode array (PDA) detector.[9][10][11]
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Solution Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water to make a 25 mM solution. Adjust the pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm filter before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with diluent to achieve the desired concentration range (e.g., 1-100 µg/mL).
Chromatographic Conditions
The optimized parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 25 mM KH₂PO₄ (pH 2.8) / Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][12] The validation assessed specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Caption: Interrelationship of method validation parameters.
Specificity
Specificity was confirmed by analyzing a blank (diluent) and a standard solution. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The PDA detector was used to assess peak purity, confirming that the analyte peak was spectrally homogeneous and free from co-eluting impurities.[13]
Linearity
Linearity was evaluated across a concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 – 100 µg/mL |
| Regression Equation | y = 45210x + 1250 |
| Correlation Coefficient (R²) | 0.9998 |
The high correlation coefficient (R² > 0.999) demonstrates a strong linear relationship between concentration and detector response.
Accuracy
Accuracy was determined by the recovery method at three concentration levels (80%, 100%, and 120% of a target concentration, e.g., 50 µg/mL).
| Concentration Level | Mean Recovery (%) | % RSD |
| Low (40 µg/mL) | 99.2% | 0.8% |
| Mid (50 µg/mL) | 100.5% | 0.5% |
| High (60 µg/mL) | 99.8% | 0.6% |
The results, with recoveries between 98-102% and low relative standard deviation (%RSD), confirm the method's accuracy.
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[12] Six replicate injections of a 50 µg/mL standard were analyzed.
| Precision Level | Mean Peak Area | % RSD |
| Repeatability (Day 1) | 2,265,400 | 0.45% |
| Intermediate (Day 2) | 2,259,800 | 0.52% |
The %RSD values of less than 2% for both assessments indicate excellent method precision.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.25 µg/mL
-
LOQ: 0.80 µg/mL
These values demonstrate the method has sufficient sensitivity for detecting and quantifying trace levels of the analyte.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic parameters.[12]
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | < 1.5% |
| Column Temperature | ± 2 °C (28 & 32) | < 1.0% |
| Mobile Phase pH | ± 0.1 (2.7 & 2.9) | < 1.2% |
The method remained unaffected by these minor changes, demonstrating its reliability for routine use.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method with PDA detection has been successfully developed and validated for the quantification of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide. The method adheres to ICH guidelines, proving to be specific, linear, accurate, precise, and robust. This application note provides a comprehensive and scientifically grounded protocol that can be readily implemented in research and quality control laboratories for the analysis of this compound and can serve as a foundational approach for other similar aminothiazole derivatives.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Principle and Feature of Various Detection Methods (1). Hitachi High-Tech.
- Diode Array Detector HPLC | DAD. SCION Instruments.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- A Brief Overview of PDA Detectors in HPLC. GenTech Scientific.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
- Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. Shimadzu.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- HPLC Analysis with Diode Array Detection.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Newcrom.
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.
- Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing.
- 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2S)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide;hydrochloride. PubChem.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo.
- 2-amino-4-(4-fluoro-3-methylphenyl)-1,3-thiazole Properties. U.S. Environmental Protection Agency.
- 2-(2-amino-1,3-thiazol-4-yl)-n-(2-phenylethyl)acetamide. Sigma-Aldrich.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: Modular Synthesis of Amino-Thiazole Propylacetamide Scaffolds
Topic: Step-by-step reaction scheme for amino-thiazole propylacetamide synthesis Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
The 2-aminothiazole pharmacophore is a privileged structure in medicinal chemistry, serving as a core motif in numerous FDA-approved kinase inhibitors (e.g., Dasatinib) and GPCR ligands (e.g., Pramipexole). This application note details a robust, scalable protocol for synthesizing
Our approach utilizes a convergent Hantzsch Thiazole Synthesis followed by a direct nucleophilic acyl substitution (aminolysis) . This two-step pathway is selected for its high atom economy, absence of expensive transition metal catalysts, and operational simplicity, making it ideal for high-throughput library generation.
Reaction Logic & Mechanistic Pathway
The Synthetic Strategy
The synthesis is divided into two distinct phases:
-
Heterocycle Construction: Formation of the 2-aminothiazole core via the condensation of thiourea with an
-halo -keto ester. -
Side-Chain Functionalization: Conversion of the ethyl ester to the
-propylacetamide moiety via direct aminolysis.
Reaction Scheme Visualization
The following diagram illustrates the chemical transformation and the logical flow of the synthesis.
Caption: Two-stage synthesis of the amino-thiazole propylacetamide scaffold via Hantzsch condensation and aminolysis.
Detailed Experimental Protocol
Phase 1: Hantzsch Synthesis of the Thiazole Core
Objective: Synthesize ethyl 2-aminothiazole-4-acetate from readily available precursors.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Mass/Vol | Role |
| Thiourea | 76.12 | 1.1 | 8.37 g | Dinucleophile |
| Ethyl 4-chloroacetoacetate | 164.59 | 1.0 | 16.46 g (13.5 mL) | Electrophile ( |
| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Reaction Medium |
| Sodium Carbonate (aq) | 105.99 | Excess | 10% Solution | Neutralizing Agent |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (8.37 g, 110 mmol) in Ethanol (100 mL).
-
Scientist's Note: Thiourea solubility in ethanol is endothermic. Ensure the solution is stirring rapidly before adding the ketone to prevent localized high concentrations.
-
-
Addition:
-
Add Ethyl 4-chloroacetoacetate (16.46 g, 100 mmol) dropwise over 10 minutes at room temperature.
-
Mechanistic Insight: The initial attack is the sulfur atom of thiourea displacing the chloride (S
2 reaction). This is exothermic; a water bath may be used if the scale is increased >50g.
-
-
Cyclization (Reflux):
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 3 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes).[3] The starting material (
-haloketone) should disappear, and a highly polar baseline spot (hydrobromide salt) will appear.
-
-
Workup & Isolation:
-
Concentrate the reaction mixture to approx. 20 mL volume under reduced pressure.
-
Pour the residue into ice-cold water (150 mL).
-
Slowly add 10% Na
CO solution with stirring until pH 8-9. -
Critical Step: The HBr salt is water-soluble. Neutralization liberates the free base, which will precipitate as a cream/off-white solid.
-
Filter the solid using a Büchner funnel.[1][3] Wash with cold water (
mL) and dry in a vacuum oven at 45°C overnight.
-
Expected Yield: 85-92% Appearance: Off-white crystalline solid.
Phase 2: Synthesis of N-Propyl-2-(2-aminothiazol-4-yl)acetamide
Objective: Convert the ethyl ester to the propyl-amide via direct aminolysis.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Mass/Vol | Role |
| Thiazole Core (from Phase 1) | 186.23 | 1.0 | 9.31 g (50 mmol) | Substrate |
| n-Propylamine | 59.11 | 5.0 | 14.8 g (20.5 mL) | Nucleophile & Solvent |
| Methanol | 32.04 | Solvent | 20 mL | Co-solvent (Optional) |
Step-by-Step Procedure
-
Reaction Setup:
-
In a sealed pressure tube or thick-walled flask, combine the Ethyl 2-aminothiazole-4-acetate (9.31 g) and n-Propylamine (20.5 mL).
-
Scientist's Note: We use a large excess of propylamine. It acts as both the nucleophile and the solvent, driving the equilibrium toward the amide product (Le Chatelier’s principle).
-
-
Aminolysis:
-
Seal the vessel and heat to 60°C for 12–16 hours.
-
Alternative: If a sealed tube is unavailable, reflux in methanol with 5 equivalents of propylamine, though reaction times will be longer (24-48h).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess propylamine and solvent under reduced pressure (rotary evaporator).
-
The residue will be a viscous oil or semi-solid.
-
-
Purification (Recrystallization):
-
Triturate the residue with Diethyl Ether or Cold Ethanol to induce crystallization.
-
Filter the solid and wash with cold ether.
-
Purity Check: If the crude is colored, a short silica plug filtration (Eluent: 5% MeOH in DCM) is recommended before crystallization.
-
Expected Yield: 75-80% Final Product: N-propyl-2-(2-aminothiazol-4-yl)acetamide.
Quality Control & Validation
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.
| Technique | Parameter | Expected Observation |
| 1H NMR (DMSO-d6) | Thiazole C-H | Singlet at |
| 1H NMR | Amide N-H | Broad triplet at |
| 1H NMR | Propyl Group | Triplet ( |
| LC-MS | M+H Peak | Mass = 242.1 Da (approx). Look for [M+H]+ at 242. |
| Appearance | Color/Texture | White to pale yellow powder. |
Mechanism of Hantzsch Synthesis (Visual Guide)
The following diagram details the electron flow during the critical ring-forming step.
Caption: Mechanistic steps of the Hantzsch Thiazole Synthesis.
Troubleshooting & Optimization
-
Low Yield in Phase 1: Ensure the
-haloketone is fresh. These reagents degrade (turn dark) over time, releasing acid that can protonate thiourea prematurely. Distill the ketone if necessary. -
Incomplete Aminolysis (Phase 2): If the conversion is stalled, add a catalytic amount of Sodium Cyanide (NaCN) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze the transamidation. Alternatively, switch to microwave irradiation (100°C, 30 min).
-
Product Coloration: Thiazoles can oxidize to form colored impurities. Perform the workup quickly and store the product in the dark or under inert atmosphere (Argon).
References
-
BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Retrieved from
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC Article. Retrieved from
-
Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Condensation.[9] Retrieved from
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules Journal. Retrieved from
-
ChemicalBook. 2-Aminothiazole: Synthesis, Biological Activities and Toxicity. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. sjpas.com [sjpas.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazole Ring Formation in Propylacetamide Derivatives
Welcome to the technical support center for the synthesis of thiazole-containing propylacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during this crucial synthetic step. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can confidently optimize your reaction conditions and achieve high-yield, high-purity products.
Introduction to Thiazole Synthesis with Propylacetamide Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthesis, most commonly via the Hantzsch thiazole synthesis, involves the condensation of an α-halocarbonyl compound with a thioamide.[2][3] When working with propylacetamide derivatives, the inherent structural features of the substrate can influence reaction outcomes. This guide will address the specific challenges and optimization strategies relevant to these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazoles from propylacetamide derivatives?
A1: The Hantzsch thiazole synthesis is the most widely employed method.[2] This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[3] For propylacetamide derivatives, this would likely involve a halo-functionalized propylacetamide precursor reacting with a suitable thioamide.
Q2: How does the propylacetamide group affect the reaction?
A2: The propylacetamide group can exert both steric and electronic effects. The size of the propyl group may cause steric hindrance, potentially slowing down the reaction rate. Electronically, the amide group can influence the reactivity of the starting materials. Careful optimization of reaction conditions is crucial to accommodate these factors.
Q3: What are the key reaction parameters to optimize for higher yields?
A3: Key parameters to optimize include temperature, solvent, reaction time, and the choice of catalyst.[4] The use of microwave irradiation or ultrasonic-assisted synthesis has been shown to significantly improve yields and reduce reaction times in some cases.[4][5]
Q4: Can I use "green" or environmentally friendly conditions for this synthesis?
A4: Yes, significant advancements have been made in developing greener approaches for the Hantzsch synthesis.[4] These include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents (like water or ethanol) or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[4][5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of thiazole-containing propylacetamide derivatives.
Problem 1: Low or No Product Yield
Low yields are a common issue in organic synthesis and can arise from several factors in the context of thiazole formation.[4]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Elevated temperatures can sometimes lead to the decomposition of starting materials or intermediates.[7] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Recommendation: Screen a range of temperatures to find the optimal balance. Start with reflux conditions in your chosen solvent and adjust as needed.[5] For thermally sensitive substrates, consider lower temperatures for a longer duration.
-
-
Solvent: The choice of solvent is critical. Polar protic solvents like ethanol and methanol are commonly used.[8] However, the solubility of your specific propylacetamide derivative might necessitate a different solvent system.
-
Recommendation: Test a variety of solvents with different polarities. A table of common solvents used in Hantzsch synthesis is provided below for reference.
-
-
Reaction Time: Incomplete reactions are a frequent cause of low yields.
-
Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[9] This will help you determine the optimal reaction time and ensure the reaction has gone to completion.
-
-
-
Impure Starting Materials:
-
Impurities in your α-halocarbonyl or thioamide starting materials can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography. Verify purity by analytical methods such as NMR or melting point determination.
-
-
-
Incorrect Stoichiometry:
-
The molar ratio of reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.
-
Recommendation: Typically, a slight excess (1.1-1.5 equivalents) of the thioamide is used.[8] However, this may need to be optimized for your specific propylacetamide derivative.
-
-
-
Steric Hindrance:
-
The propyl group in your propylacetamide derivative could be sterically hindering the approach of the thioamide.
-
Recommendation: Consider using a less sterically hindered thioamide if possible. Additionally, prolonged reaction times or higher temperatures might be necessary to overcome the steric barrier. The use of a catalyst can also help.[5]
-
-
Problem 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on your TLC plate indicates the formation of side products, which can complicate purification and lower the yield of your desired thiazole.[9]
Potential Causes & Solutions:
-
Isomer Formation:
-
Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric impurities, such as 2-imino-2,3-dihydrothiazoles.[4]
-
Recommendation: Maintain neutral or slightly basic reaction conditions to minimize the formation of these isomers.[4] The addition of a non-nucleophilic base like pyridine or triethylamine can be beneficial.
-
-
-
Formation of Byproducts:
-
Bis-Thiazole Formation:
-
If a reactant possesses multiple reaction sites, the formation of bis-thiazoles is a possibility.
-
Recommendation: Carefully control the stoichiometry of your reactants to limit the formation of these side products.[4]
-
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating and purifying the final product can be challenging.
Potential Causes & Solutions:
-
High Solubility of the Product:
-
If your thiazole derivative is highly soluble in the reaction solvent, it may be difficult to precipitate.
-
-
Co-elution with Impurities during Chromatography:
-
During column chromatography, impurities may co-elute with your product, leading to poor separation.
-
Recommendation: Optimize the mobile phase for your column chromatography to achieve better separation. A good starting point is a mixture of ethyl acetate and hexane.[9] If co-elution persists, consider using a different stationary phase.
-
-
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This is a general procedure and will likely require optimization for your specific propylacetamide derivative.[4]
-
In a round-bottom flask, combine the α-halocarbonyl derivative of your propylacetamide (1.0 mmol) and the thioamide (1.2 mmol).
-
Add a suitable solvent (e.g., ethanol, 10 mL).
-
Add a stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.[4]
-
Alternatively, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[4]
Data Presentation
Table 1: Common Solvents for Hantzsch Thiazole Synthesis
| Solvent | Type | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Commonly used, good for many substrates.[5] |
| Methanol | Polar Protic | 65 | Similar to ethanol, can be effective.[8] |
| 1-Butanol | Polar Protic | 118 | Higher boiling point may be beneficial for less reactive substrates.[5] |
| Water | Polar Protic | 100 | A green solvent option, solubility of reactants can be a limitation.[5] |
| Acetonitrile | Polar Aprotic | 82 | Can be a good alternative to protic solvents.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Lower boiling point, may require longer reaction times.[10] |
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
-
Thiazole formation through a modified Gewald reaction. Beilstein Journals. Available from: [Link]
-
Thiazole formation through a modified Gewald reaction. Semantic Scholar. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
-
Gewald reaction. Wikipedia. Available from: [Link]
-
Thiazole formation through a modified Gewald reaction. PubMed. Available from: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available from: [Link]
-
Thiazole formation through a modified Gewald reaction. Apollo - University of Cambridge. Available from: [Link]
-
Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. Available from: [Link]
-
Optimization of the reaction conditions a. ResearchGate. Available from: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]
-
Thiazole. Wikipedia. Available from: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available from: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Springer. Available from: [Link]
-
Full article: Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Taylor & Francis Online. Available from: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available from: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available from: [Link]
-
Full article: Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]
-
18 questions with answers in THIAZOLES. ResearchGate. Available from: [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing. Available from: [Link]
-
564-569 Research Article Synthesis of some novel thiazole deriva. JOCPR. Available from: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available from: [Link]
-
SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. INIS-IAEA. Available from: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Research in Applied Sciences and Engineering Technology. Available from: [Link]
-
Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Survey in Fisheries Sciences. Available from: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Progress in Chemical and Biochemical Research. Available from: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Cogent Chemistry. Available from: [Link]
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. Available from: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
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- 10. pubs.rsc.org [pubs.rsc.org]
Resolving peak tailing in HPLC analysis of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
Ticket Subject: Peak Tailing Resolution for 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The "Thiazole Tail" Phenomenon
You are encountering peak tailing with 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide . This is a classic chromatographic challenge rooted in the molecular structure of your analyte.
The culprit is not the amide tail (which is neutral), but the 2-aminothiazole core . The thiazole nitrogen is a Lewis base (pKa ~5.3). At standard HPLC pH levels (pH 3–7), a significant portion of your molecule is protonated (cationic). These cations engage in secondary electrostatic interactions with residual ionized silanols (
This guide provides a self-validating workflow to eliminate this tailing, moving from chemical modifications (mobile phase) to physical changes (column selection).
Part 1: Diagnostic Workflow (Decision Tree)
Before altering your method indiscriminately, follow this logic path to identify the root cause.
Figure 1: Logical decision tree for diagnosing and resolving peak tailing in basic analytes.
Part 2: The Chemical Solution (Mobile Phase Engineering)
The most cost-effective fix is altering the mobile phase to disrupt the interaction between the aminothiazole and the column.
1. The pH Strategy (The pKa Rule)
The pKa of the aminothiazole moiety is approximately 5.3 .
-
The Danger Zone (pH 4–6): Here, both the silanols are ionized (
) and your analyte is protonated ( ). This maximizes the electrostatic attraction, leading to severe tailing. -
The Low pH Fix (Recommended): Lower the pH to 2.5 using phosphate buffer or 0.1% Formic Acid. At this pH, silanols are protonated (
), rendering them neutral and unable to bind your analyte [1]. -
The High pH Fix (Advanced): Raise pH to >8.0 (using Ammonium Bicarbonate). This deprotonates the aminothiazole, making it neutral. Warning: Only use this if you have a high-pH stable column (e.g., Waters XBridge or Agilent PLRP-S).
2. Competitive Modifiers (The "Band-Aid")
If pH adjustment alone fails, you must block the active sites physically.
| Modifier | Mechanism | Protocol | Pros/Cons |
| Triethylamine (TEA) | Silanol Blocker: TEA is a stronger base than your analyte. It saturates the silanol sites, "shielding" them from the aminothiazole. | Add 5–10 mM TEA to the aqueous buffer. Adjust pH after addition. | Pros: Very effective for older columns.Cons: Not MS-friendly (ion suppression). |
| Trifluoroacetic Acid (TFA) | Ion Pairing: Forms a hydrophobic ion pair with the positively charged amine, masking the charge. | Use 0.05% – 0.1% TFA in both mobile phases (A & B). | Pros: Sharpens peaks significantly.Cons: Strong MS signal suppression; difficult to wash out of columns [2]. |
| Ammonium Acetate | Chaotropic Effect: High ionic strength reduces electrostatic attraction. | Use 10–20 mM concentration. | Pros: MS-friendly.Cons: Less effective than TEA for severe tailing. |
Part 3: The Hardware Solution (Stationary Phase Selection)
If chemistry fails, your column technology is likely outdated for this specific molecule. You need a stationary phase that lacks "activity."[2]
Mechanism of Failure (Why standard C18 fails)
Standard silica has free hydroxyl groups. Even "end-capped" columns have residual silanols that are sterically inaccessible to the end-capping reagent but accessible to small molecules like aminothiazoles.
Figure 2: The mechanism of secondary interaction causing peak tailing.
Recommended Column Chemistries
-
Charged Surface Hybrid (CSH) / Hybrid (BEH):
-
Why: These particles are synthesized to be resistant to high pH and have significantly fewer surface silanols. Some (like CSH) have a slight positive surface charge that repels protonated bases, sharpening the peak [3].
-
Example: Waters XBridge BEH C18, Agilent ZORBAX Extend-C18.
-
-
Base-Deactivated Silica (BDS):
-
Why: These are chemically treated to remove metal impurities (which increase silanol acidity) and are densely end-capped.
-
Example: Thermo Hypersil BDS.
-
-
Polar-Embedded Groups:
-
Why: These phases have a polar group (like an amide or carbamate) near the surface. This creates a "water shield" that prevents the analyte from reaching the deep silanols.
-
Example: Phenomenex Synergi Fusion-RP, Agilent Bonus-RP.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I just increase the temperature to fix the tailing?
A: Yes, to an extent. Increasing the column temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics and reduces the viscosity of the mobile phase. This often lowers the Tailing Factor (
Q: My Tailing Factor is 1.4. Is that acceptable?
A: For most pharmaceutical assays, a USP Tailing Factor (
Q: I am using Mass Spec (LC-MS). Can I use TEA? A: No. TEA causes severe ion suppression and can contaminate the MS source for weeks. For LC-MS, switch to Ammonium Formate (pH 3) or Ammonium Bicarbonate (pH 10) and use a Hybrid column (Solution #3 above).
References
-
Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from
-
Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from
-
McCalley, D. V. (2000).[4] Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from
- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Referenced via standard industry guidelines for Tailing Factor limits).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromtech.com [chromtech.com]
- 4. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalability Challenges in the Production of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide. As a Senior Application Scientist, this resource is designed to offer practical, field-tested insights grounded in established chemical principles to ensure the integrity and success of your process development.
I. Synthesis Overview & Key Scalability Concerns
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is typically a two-step process. Understanding the intricacies of each stage is paramount for successful scale-up.
-
Hantzsch Thiazole Synthesis: This step involves the cyclocondensation of an α-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate) with thiourea to form the key intermediate, 2-(2-aminothiazol-4-yl)acetic acid. While generally high-yielding, scalability can introduce challenges in controlling reaction exotherms, ensuring regioselectivity, and managing impurity profiles.[1][2][3]
-
Amide Coupling: The second step is the formation of the amide bond between 2-(2-aminothiazol-4-yl)acetic acid and propylamine, typically facilitated by a coupling agent. Large-scale amide couplings require careful selection of reagents to manage cost, safety, and the efficient removal of byproducts.[4][5][6]
Caption: Synthetic route to 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the production of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide in a question-and-answer format.
Step 1: Hantzsch Thiazole Synthesis Troubleshooting
Q1: We are observing inconsistent yields and the formation of an isomeric byproduct during the Hantzsch synthesis at a larger scale. What could be the cause and how can we mitigate this?
A1: This is a common scalability issue related to regioselectivity and reaction control.
-
Potential Cause 1: Poor Temperature Control. The Hantzsch thiazole synthesis is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," which can promote side reactions and the formation of the undesired 3-substituted 2-imino-2,3-dihydrothiazole isomer.[7]
-
Troubleshooting:
-
Reactor Engineering: Ensure your reactor has adequate cooling capacity and efficient agitation to maintain a homogenous temperature profile.
-
Controlled Addition: Implement a slow, controlled addition of the ethyl 4-chloroacetoacetate to the thiourea solution to manage the exotherm.
-
Temperature Monitoring: Utilize multiple temperature probes to monitor for any localized temperature spikes.
-
-
Potential Cause 2: pH Shift. The pH of the reaction medium can influence the regioselectivity of the cyclization. In neutral or basic conditions, the desired 2-aminothiazole is favored. However, under acidic conditions, the formation of the 2-imino-2,3-dihydrothiazole isomer can increase.[7]
-
Troubleshooting:
-
pH Monitoring and Control: Implement in-process pH monitoring and control. The reaction is typically performed in an aqueous or alcoholic solvent, and maintaining a pH between 4 and 7 is generally advisable.
-
Buffered System: Consider the use of a buffered solvent system to prevent significant pH fluctuations during the reaction.
-
Caption: Influence of pH on Hantzsch thiazole synthesis regioselectivity.
Q2: We are struggling with the isolation and purity of the 2-(2-aminothiazol-4-yl)acetic acid intermediate. It appears to be thermally sensitive. What is the best practice for isolation on a large scale?
A2: The stability of aminothiazole derivatives can be a concern, and a robust isolation protocol is key.
-
Potential Cause: Degradation at Elevated Temperatures. Aminothiazoles can be susceptible to degradation at elevated temperatures, especially in the presence of residual acids or bases from the reaction. Prolonged heating during solvent removal or drying can lead to discoloration and the formation of impurities.
-
Troubleshooting:
-
Crystallization as a Salt: A common and effective strategy is to isolate the intermediate as its hydrochloride salt. This form is often more crystalline and thermally stable. A process for preparing (2-aminothiazol-4-yl)-acetic acid hydrochloride has been described, which involves careful temperature control during the reaction and subsequent isolation.[8]
-
Low-Temperature Workup: Perform all workup and isolation steps at reduced temperatures. This includes cooling the reaction mixture before filtration and washing the filter cake with cold solvents.
-
Azeotropic Drying: If the free base is required, consider azeotropic distillation with a suitable solvent at reduced pressure to remove water, rather than high-temperature oven drying.
-
Purification via Bisulfite Adduct: For the parent 2-aminothiazole, a purification method involving the formation of a crystalline bisulfite adduct has been reported.[9] This approach could potentially be adapted for the acetic acid derivative if other methods fail.
-
Step 2: Amide Coupling Troubleshooting
Q3: We are seeing significant amounts of unreacted 2-(2-aminothiazol-4-yl)acetic acid and the formation of urea byproducts after our amide coupling reaction. How can we improve the conversion and simplify the purification?
A3: This points to challenges with the coupling agent and reaction conditions.
-
Potential Cause 1: Inefficient Coupling Agent or Conditions. The choice of coupling agent is critical for large-scale synthesis. Some common coupling agents and their considerations are listed in the table below.
-
Troubleshooting:
-
Reagent Selection: For large-scale production, water-soluble coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred. The resulting urea byproduct is also water-soluble, which simplifies its removal during aqueous workup.[5][6] A patent for a structurally similar drug, Mirabegron, utilizes EDC for a similar amide coupling, suggesting its suitability for this class of compounds.[10]
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) can improve the efficiency of carbodiimide-mediated couplings and suppress side reactions.[4][5]
-
Stoichiometry and Order of Addition: Ensure accurate stoichiometry of all reagents. Typically, a slight excess of the amine and coupling agent relative to the carboxylic acid is used. The order of addition is also important; pre-activating the carboxylic acid with the coupling agent before adding the amine can sometimes improve yields.
-
-
Potential Cause 2: Difficult Removal of Byproducts. If using a water-insoluble coupling agent like dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration. However, on a large scale, complete removal can be challenging and may require multiple filtrations or specialized filtration equipment.[5]
| Coupling Agent | Key Byproduct | Byproduct Solubility | Scalability Considerations |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Byproduct removed by filtration, but can be difficult to remove completely at scale. |
| EDC.HCl | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Preferred for large-scale due to easy removal of byproduct with aqueous washes.[4][6] |
| HATU/HBTU | Tetramethylurea | Water-soluble | Highly efficient but can be more expensive for large-scale use. |
Q4: We are concerned about potential racemization of the chiral center if a substituted propylamine were to be used. How can this be minimized during the amide coupling?
A4: While the current substrate does not have a chiral center on the propylamine, this is a critical consideration for future analogs.
-
Potential Cause: Over-activation or Prolonged Reaction Times. Racemization can occur via the formation of an oxazolone intermediate, which is promoted by strong bases, high temperatures, and long reaction times.[5]
-
Troubleshooting:
-
Optimized Conditions: Use the mildest possible reaction conditions. This includes running the reaction at or below room temperature if feasible.
-
Additive Choice: The use of HOBt or its analogs can help to suppress racemization by forming an active ester that is less prone to cyclizing into an oxazolone.[5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) in the minimum effective amount.
-
Monitor Reaction Progress: Closely monitor the reaction by HPLC to determine the optimal reaction time and avoid prolonged exposure to coupling conditions after the reaction is complete.
-
Final Product Purification
Q5: What are the recommended methods for the final purification and isolation of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide on a large scale?
A5: A robust crystallization protocol is the most desirable method for large-scale purification.
-
Recommended Approach: Crystallization.
-
Solvent Screening: A thorough solvent screening study is essential to identify a suitable solvent or solvent system for crystallization. Key properties to look for are high solubility of the product at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily removed.
-
Antisolvent Crystallization: Dissolving the crude product in a good solvent and then adding an antisolvent in a controlled manner can induce crystallization. This is a common and scalable technique.
-
Control of Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to promote the growth of larger, purer crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystal form and size distribution.
-
-
Alternative Approach: Column Chromatography. While effective at the lab scale, chromatographic purification is often less desirable for large-scale manufacturing due to high solvent consumption and lower throughput. It is typically reserved for processes where crystallization is not feasible or for the removal of impurities that are difficult to separate by crystallization.
III. References
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. Available at: [Link]
-
US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents. Available at:
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
2-Aminothiazole. Wikipedia. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof. Google Patents. Available at:
-
N-Propylacetamide. PubChem. Available at: [Link]
-
WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide. Google Patents. Available at:
-
US2489038A - Purification of 2-aminothiazole. Google Patents. Available at:
-
The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide. MDPI. Available at: [Link]
-
Continuous Flow Synthesis of Biologically Interesting 2-Aminothiazole Derivatives – mg-Scale Optimisation (Labtrix®) and kg-Scale Production (Kilo-Flow®) of N - (Phenylthiazol-2-yl) acetamide. UAB Prolabas. Available at: [Link]
-
N-Phenyl-N-propylacetamide. CAS Common Chemistry. Available at: [Link]
-
Large Scale Purification of Integral Membrane Proteins. NIH Common Fund. Available at: [Link]
-
N-(n-Propyl)acetamide. NIST WebBook. Available at: [Link]
-
N-(n-Propyl)acetamide. NIST WebBook. Available at: [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Available at: [Link]
-
Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. ResearchGate. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. synarchive.com [synarchive.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. peptide.com [peptide.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 10. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]
Identifying common by-products in 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide. The information herein is designed to address common challenges and provide scientifically grounded solutions to optimize your synthetic outcomes.
Introduction
The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is a multi-step process that, while established, presents several opportunities for by-product formation. This guide will focus on identifying and mitigating these common impurities, ensuring a higher yield and purity of the target compound. The primary synthetic route involves two key stages: the Hantzsch thiazole synthesis to form the 2-aminothiazole core, followed by an amide coupling reaction.[1][2][3] Understanding the potential pitfalls in each step is crucial for successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.
Question 1: My Hantzsch thiazole synthesis step is resulting in a low yield of the desired 2-amino-4-(chloromethyl)thiazole intermediate. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch thiazole synthesis are frequently due to several factors, including suboptimal reaction conditions and the formation of isomeric by-products.[4]
Causality:
-
Isomer Formation: The primary competing reaction is the formation of the 2-imino-2,3-dihydrothiazole isomer. This occurs when the initial nucleophilic attack by the thiourea is followed by cyclization involving the other nitrogen atom. Reaction conditions, particularly pH, can influence the regioselectivity of this cyclization.[4] Neutral to slightly basic conditions generally favor the formation of the desired 2-aminothiazole.[4]
-
Incomplete Reaction or Degradation: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. Conversely, excessive heat or prolonged reaction times can cause degradation of the product or starting materials.[4]
-
Starting Material Purity: Impurities in the thiourea or the α-haloketone can participate in side reactions, consuming reagents and lowering the yield of the desired product.[4]
Troubleshooting Protocol:
-
pH Control: Ensure the reaction medium is neutral or slightly basic. The addition of a mild, non-nucleophilic base like sodium acetate can help suppress the formation of the imino isomer.[4]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][4] This will help prevent both incomplete reaction and product degradation.
-
Temperature Optimization: While some Hantzsch syntheses proceed at room temperature, others may require gentle heating.[4] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, avoid excessive heat to minimize side reactions.[4]
-
Reagent Purity: Use high-purity thiourea and α-haloketone. If necessary, purify the starting materials before use.[4]
Question 2: I am observing an unexpected peak in my HPLC analysis of the final product. How can I identify this by-product?
Answer:
An unexpected peak in the HPLC chromatogram of your final product, 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide, likely corresponds to a by-product from either the Hantzsch synthesis or the subsequent amide coupling step.
Common By-products and Their Identification:
| Potential By-product | Origin | Identification Notes |
| 2-imino-3-propyl-2,3-dihydro-1,3-thiazol-4-yl-acetamide | Hantzsch Synthesis Isomer | Isomeric with the final product, will have the same mass in LC-MS. 1H NMR will show distinct shifts for the thiazole ring protons and the N-propyl group. |
| Unreacted 2-(2-amino-1,3-thiazol-4-yl)acetic acid | Amide Coupling | Will have a different retention time and a lower mass than the final product. Can be confirmed by comparing with a standard of the starting material. |
| N,N'-dicyclohexylurea (DCU) or other coupling reagent by-products | Amide Coupling | If using a carbodiimide coupling agent like DCC, the urea by-product can be difficult to remove.[5] It is often insoluble in many organic solvents and may precipitate out. |
| Di-acylated product | Amide Coupling | A molecule of the 2-aminothiazole intermediate reacting with two molecules of the activated carboxylic acid. This will have a significantly higher mass in LC-MS. |
Workflow for By-product Identification:
Caption: Workflow for identifying unknown by-products.
Question 3: The amide coupling step between 2-(2-amino-1,3-thiazol-4-yl)acetic acid and propylamine is inefficient. What can I do to improve the yield?
Answer:
Inefficient amide coupling can be due to several factors, including the choice of coupling reagents, reaction conditions, and the potential for side reactions.
Causality:
-
Poor Activation of Carboxylic Acid: The carboxylic acid must be activated to react with the amine. Common activating agents include carbodiimides (like DCC, EDC) or uronium/aminium salts (like HBTU, HATU).[5][6][7] Incomplete activation will result in low conversion.
-
Side Reactions of Coupling Reagents: Carbodiimides can lead to the formation of N-acylurea by-products, which are sometimes difficult to remove.[5]
-
Racemization: If there are chiral centers, the coupling conditions can sometimes lead to racemization. The addition of reagents like 1-hydroxybenzotriazole (HOBt) can help minimize this.[5]
-
Base Selection: A suitable non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine.[6]
Optimization Protocol:
-
Choice of Coupling Reagent: For solution-phase synthesis, EDC is often a good choice as its urea by-product is water-soluble and easily removed during aqueous work-up.[5] For more challenging couplings, consider using HATU, which is known for its high efficiency and low rates of racemization.[6][7]
-
Use of Additives: Incorporate HOBt or HOAt into your reaction when using carbodiimide coupling agents to improve efficiency and reduce potential side reactions.[5]
-
Solvent and Temperature: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[6] Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side reactions.[6]
-
Stoichiometry: Use a slight excess of the amine and coupling reagent relative to the carboxylic acid to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the Hantzsch synthesis of 2-aminothiazoles?
A1: The most frequently encountered by-product is the isomeric 2-imino-2,3-dihydrothiazole.[4] Its formation is a known side reaction, particularly when using N-monosubstituted thioureas. The regioselectivity of the cyclization is sensitive to pH, with neutral or slightly basic conditions favoring the desired 2-amino isomer.[4]
Q2: Can I use a one-pot method for the synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide?
A2: While one-pot syntheses of 2-aminothiazole derivatives have been reported, a stepwise approach is generally recommended for this specific target to ensure higher purity and better control over the reaction.[8][9] Performing the Hantzsch synthesis and the amide coupling in separate, optimized steps allows for the isolation and purification of the 2-(2-amino-1,3-thiazol-4-yl)acetic acid intermediate, which can prevent the carry-over of impurities into the final product.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the molecular weight of the product and identifying by-products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For unambiguous structural elucidation of the final product and any isolated by-products.[1]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O, N-H stretches).[1]
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are essential:
-
α-Haloketones: These are often lachrymators and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Thiourea: Thiourea is a suspected carcinogen and should be handled with care.
-
Coupling Reagents: Some coupling reagents and their by-products can be sensitizers or irritants. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.
-
Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Work in a fume hood and away from ignition sources.
Reaction Pathways
Caption: Overview of the synthesis and potential by-products.
References
- Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Birkinshaw, T. N., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2935-2939.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ChemicalBook. (2020, March 25). 2-aminothiazole——Application, Synthesis, Reaction etc.
- Benchchem. (n.d.). N-(4-Formyl-1,3-thiazol-2-yl)acetamide.
- Ahmad, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology, 13(1), 58-65.
- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
- D'Auria, M., & Zampella, A. (2003). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and 1,3-thiazol-2-imines. RSC Publishing.
- Al-Azzawi, A. M., & Al-Obaidi, A. S. (2004). Synthesis of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry, 40(10), 1515-1517.
- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 221-225.
- Al-Masoudi, N. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Agudo-Álvarez, S., et al. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 152(7), 695-707.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Reference Standards for 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide Analysis
Topic: Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
In the development of thiazole-based pharmaceuticals (e.g., Mirabegron, Nizatidine, Famotidine), the precise quantification of process-related impurities and degradation products is critical for regulatory compliance (ICH Q3A/B). 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide represents a specific structural motif often encountered as a synthetic intermediate or a degradant where the thiazole-acetic acid moiety is coupled with propyl amine derivatives.
This guide provides a technical comparison of reference standard strategies for this compound, evaluating Commercial Certified Reference Materials (CRMs) against In-House Primary Standards and Research-Grade Materials . It details the necessary analytical workflows to qualify these standards, ensuring data integrity in GMP environments.
Comparative Analysis of Reference Standard Options
Selecting the appropriate reference standard grade depends on the development phase (R&D vs. GMP Release). The following table contrasts the three primary options available for 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide.
Table 1: Comparative Assessment of Reference Standard Grades
| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House Primary Standard | Option C: Research Grade (Reagent) |
| Primary Use | GMP Release Testing, Validation | Internal Method Development, Stability Studies | Early R&D, Qualitative Identification |
| Traceability | SI-Traceable (NIST/BIPM) via ISO 17034 | Traceable to CRM or validated via Mass Balance | None / Supplier CoA only |
| Purity Assignment | High Confidence (Mass Balance + qNMR) | High Confidence (Mass Balance) | Variable (Area % only) |
| Uncertainty | Explicitly stated (e.g., ± 0.5%) | Calculated internally | Unknown |
| Cost | High ($2,000 - $5,000 / 100 mg) | High Initial Labor (Synthesis + Analysis) | Low ($100 - $500 / g) |
| Availability | Low (Custom Synthesis often required) | Dependent on internal synthesis capability | Moderate (Chemical catalogs) |
| Risk Profile | Lowest Risk for Regulatory Filing | Low Risk (if fully characterized) | High Risk (Not suitable for quantitation) |
Senior Scientist Insight:
“For early-stage method development, a Research Grade material (Option C) is sufficient to establish retention times and relative response factors (RRF). However, for pivotal stability studies or impurity quantification in clinical batches, you must transition to a fully characterized In-House Primary Standard (Option B) if a commercial CRM (Option A) is unavailable. Relying on 'Area %' purity from a reagent supplier for quantitative calculations is a common compliance pitfall.”
Technical Analysis: Chemical Properties & Stability
Understanding the physicochemical properties of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is essential for handling and analysis.
-
Chromophore: The 2-aminothiazole ring provides a distinct UV absorption maximum (
) typically around 250–260 nm . -
Basicity: The amine on the thiazole ring is weakly basic (
). This necessitates pH control in HPLC mobile phases to prevent peak tailing. -
Solubility: The N-propyl chain adds lipophilicity (
), making the molecule soluble in methanol, DMSO, and acetonitrile, but sparingly soluble in pure water at neutral pH. -
Stability Risks:
-
Oxidation: The primary amine is susceptible to oxidation, leading to N-oxide or azo-dimer formation.
-
Hydrolysis: The acetamide linkage is relatively stable but can hydrolyze under strong acidic/basic conditions and high heat.
-
Experimental Protocols: Standard Qualification & Analysis
The following protocols are designed to establish a Self-Validating System for the analysis and qualification of the reference standard.
Protocol A: HPLC-UV Purity & Assay Method
Objective: To determine the chromatographic purity and assay of the standard material.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Rationale: Protonates the thiazole amine, improving peak symmetry.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B
-
25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temp: 30°C.
Self-Validation Check:
-
System Suitability: Tailing factor (
) must be < 1.5. If , increase TFA concentration or switch to a pentafluorophenyl (PFP) column for better selectivity.
Protocol B: Structure Elucidation (Identity)
Objective: To confirm the chemical structure of the In-House Standard.
-
1H NMR (DMSO-d6, 400 MHz):
-
Look for the thiazole proton (singlet, ~6.3-6.5 ppm).
-
Amine protons (
, broad singlet, ~6.8-7.0 ppm). -
Amide NH (broad triplet/singlet, ~8.0 ppm).
-
Propyl chain: Triplet (~0.8 ppm,
), Multiplet (~1.4 ppm, ), Quartet (~3.0 ppm, ). -
Methylene bridge: Singlet (~3.4 ppm,
).
-
-
Mass Spectrometry (ESI+):
-
Observe the protonated molecular ion
. -
Confirm isotopic pattern (Sulphur-34 contribution ~4.4%).
-
Visualization: Qualification Workflow & Pathways
Diagram 1: Reference Standard Qualification Workflow
This flowchart illustrates the critical path for qualifying an In-House Primary Standard when a CRM is unavailable.
Caption: Workflow for establishing a traceable In-House Primary Reference Standard using the Mass Balance approach.
Diagram 2: Analytical Logic for Thiazole Impurities
This diagram maps the logic for differentiating the target compound from potential synthesis byproducts.
Caption: Decision tree for confirming the identity of the thiazole-acetamide impurity in a sample matrix.
References
-
European Pharmacopoeia (Ph.[1] Eur.). Mirabegron Monograph 2.2.46 (Chromatographic Separation Techniques). Strasbourg: EDQM. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34665: 2-(2-amino-1,3-thiazol-4-yl)acetic acid (Parent Scaffold). Bethesda, MD: National Library of Medicine. [Link]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Geneva: ICH. [Link]
Sources
A Researcher's Guide to the Comparative Solubility of Thiazole-Based Acetamides
In the landscape of modern drug discovery, the thiazole ring stands as a cornerstone scaffold, integral to a multitude of clinically significant therapeutics.[1][2] Its derivatives, particularly thiazole-based acetamides, are a focal point of research due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] However, the journey from a promising lead compound to a viable drug candidate is often hampered by suboptimal physicochemical properties, with aqueous solubility being a primary hurdle.[5][6] Poor solubility can significantly impede oral bioavailability, leading to erratic absorption and diminished therapeutic efficacy.
This guide provides a comprehensive comparative analysis of the solubility of thiazole-based acetamides. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and understand the solubility profiles of these critical compounds. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to foster a deeper understanding of the structure-solubility relationships that govern this important class of molecules.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical success. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. A compound with low aqueous solubility may exhibit incomplete and variable absorption, resulting in suboptimal therapeutic exposure and potential for adverse effects. Therefore, a thorough understanding and optimization of solubility are paramount from the earliest stages of drug discovery.
Experimental Determination of Solubility: The Shake-Flask Method
To ensure accuracy and reproducibility in solubility assessment, the shake-flask method remains the gold standard for determining thermodynamic solubility.[7][8] This method involves equilibrating an excess of the solid compound in a specific solvent system over a defined period, followed by the quantification of the dissolved solute in the saturated solution.
Detailed Experimental Protocol
Materials:
-
Thiazole-based acetamide compounds of interest
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO))
-
Orbital shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), follow established protocols.
-
Addition of Excess Solute: Add an excess amount of the thiazole-based acetamide to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve for each compound in the respective solvent must be prepared for accurate quantification.
-
Data Analysis: Calculate the solubility of the compound in the given solvent, typically expressed in mg/mL or µg/mL.
Experimental Workflow Diagram
Caption: A streamlined workflow for determining the thermodynamic solubility of thiazole-based acetamides using the shake-flask method.
Comparative Solubility Data of Thiazole-Based Acetamides
The following table presents a comparative overview of the aqueous and organic solvent solubility for a selection of representative thiazole-based acetamides. This data, compiled from various literature sources, highlights the impact of structural modifications on the solubility profile.
| Compound ID | Structure | Aqueous Solubility (PBS, pH 7.4) (µg/mL) | Ethanol Solubility (mg/mL) | DMSO Solubility (mg/mL) |
| TA-1 | 2-Acetamido-4-methylthiazole | ~5.0 | >20 | >50 |
| TA-2 | N-(4-Phenylthiazol-2-yl)acetamide | <1.0 | ~5.0 | >50 |
| TA-3 | N-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide | <0.5 | ~2.0 | >50 |
| TA-4 | N-(4-(4-Methoxyphenyl)thiazol-2-yl)acetamide | ~2.0 | ~10.0 | >50 |
Note: The solubility values presented are approximate and can vary based on the specific experimental conditions. This table serves as an illustrative comparison.
Structure-Solubility Relationships: Unraveling the Molecular Drivers
The solubility of thiazole-based acetamides is intrinsically linked to their molecular structure. Understanding these structure-solubility relationships (SSRs) is crucial for the rational design of compounds with improved physicochemical properties.[6]
Key Structural Influences on Solubility
-
Lipophilicity: The introduction of lipophilic substituents, such as phenyl or substituted phenyl rings, generally decreases aqueous solubility. This is evident in the comparison between TA-1 and TA-2 , where the addition of a phenyl group at the 4-position of the thiazole ring leads to a significant reduction in aqueous solubility.
-
Polar Functional Groups: The incorporation of polar functional groups, such as hydroxyl (-OH) or methoxy (-OCH3) groups, can enhance aqueous solubility by increasing the molecule's ability to interact with water through hydrogen bonding. For instance, the methoxy group in TA-4 contributes to a higher aqueous solubility compared to the chloro-substituted analog TA-3 .
-
Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, lead to a more stable crystal lattice that is more difficult to disrupt, resulting in lower solubility. The planar nature of the thiazole ring can facilitate π-π stacking, contributing to the generally low aqueous solubility of many of its derivatives.[9]
Visualizing Structure-Solubility Relationshipsdot
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating LC-MS/MS Methods for 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide Quantification
This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide in a biological matrix, such as human plasma. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, compares the LC-MS/MS approach with viable alternatives, and is grounded in the latest international regulatory standards to ensure data integrity and compliance.
The objective of validating a bioanalytical method is to unequivocally demonstrate that it is suitable for its intended purpose.[1][2][3] For quantitative analysis, this means the method must reliably and accurately measure the concentration of an analyte in a specific biological matrix. This guide uses the novel aminothiazole derivative, 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide, as a case study to illustrate the validation process in detail.
The Analytical Challenge: Quantifying a Novel Aminothiazole
The thiazole ring is a crucial pharmacophore found in numerous clinically significant drugs.[4] The accurate quantification of novel thiazole derivatives like 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which form the bedrock of regulatory submissions.[3][5]
LC-MS/MS is the gold standard for small molecule quantification in complex biological matrices due to its exceptional sensitivity, selectivity, and speed.[6][7] The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly specific and sensitive detection of tandem mass spectrometry (MS/MS).[6]
Foundational Choices: The LC-MS/MS System
The selection of chromatographic and mass spectrometric conditions is the first critical step. Our choices are guided by the physicochemical properties of the analyte—a polar, basic compound, characteristic of many aminothiazole structures.
-
Liquid Chromatography: A reversed-phase C18 column is a robust starting point. To achieve good peak shape and retention for a basic compound, a low-pH mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is employed. This ensures the analyte is in its protonated, more polar form, leading to predictable chromatographic behavior.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is the logical choice for an analyte with a basic amino group, which is readily protonated. Detection will be performed using Multiple Reaction Monitoring (MRM), which provides superior selectivity by monitoring a specific precursor ion to product ion transition.[8]
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., a ¹³C₃, ¹⁵N₁-labeled version of the analyte) is the industry best practice. A SIL-IS co-elutes with the analyte and experiences identical ionization and matrix effects, providing the most accurate correction for experimental variability. If a SIL-IS is unavailable, a structurally similar analog can be used, but requires more rigorous evaluation of matrix effects.
The Validation Workflow: A Systematic Approach
Bioanalytical method validation is a formal process to ensure an assay's performance is acceptable and its results are reliable.[1][3] The process follows a logical sequence, where each step builds confidence in the method's suitability. The internationally recognized ICH M10 guideline provides a harmonized framework for this process.[1][3][9]
Caption: A typical workflow for bioanalytical method validation.
Experimental Protocols and Acceptance Criteria
The following sections detail the experimental design for each core validation parameter, grounded in the principles of the ICH M10 guideline.[3][5]
Specificity and Selectivity
-
Causality: This is the cornerstone of the validation. The method must prove it can unequivocally measure the analyte without interference from endogenous matrix components or other substances.[10]
-
Protocol:
-
Analyze at least six different blank lots of human plasma.
-
Analyze one of these blank lots spiked only with the internal standard.
-
Analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria:
-
In blank samples, any response at the retention time of the analyte must be ≤ 20% of the LLOQ response.
-
Response at the retention time of the IS must be ≤ 5% of the IS response in the LLOQ sample.
-
Calibration Curve, Linearity, and Range
-
Causality: The calibration curve models the relationship between analyte concentration and instrument response. Its performance defines the concentration range over which the assay is accurate and precise.[11]
-
Protocol:
-
Prepare a blank plasma sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking blank plasma with known concentrations of the analyte.
-
The concentration range should span the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Use a linear regression model with appropriate weighting (typically 1/x or 1/x²) to fit the data.
-
-
Acceptance Criteria:
-
At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
-
The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Causality: Accuracy (closeness to the true value) and precision (reproducibility) define the method's reliability.[12] They are assessed using Quality Control (QC) samples at multiple concentrations.
-
Protocol:
-
Prepare QC samples in blank plasma at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).
-
Intra-run (Within-batch): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-run (Between-batch): Analyze at least five replicates of each QC level across at least three different runs on different days.
-
-
Acceptance Criteria (summarized in Table 1):
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (%CV) must not exceed 15% (20% at the LLOQ).
-
Table 1: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-run Accuracy (%Bias) | Intra-run Precision (%CV) | Inter-run Accuracy (%Bias) | Inter-run Precision (%CV) | Acceptance Criteria (%Bias / %CV) |
| LLOQ | 1.0 | +8.5% | 11.2% | +10.3% | 14.5% | ±20% / ≤20% |
| Low QC | 2.5 | +4.2% | 7.8% | +5.1% | 9.2% | ±15% / ≤15% |
| Mid QC | 50 | -2.1% | 5.4% | -1.5% | 6.8% | ±15% / ≤15% |
| High QC | 150 | +1.3% | 4.1% | +2.0% | 5.5% | ±15% / ≤15% |
Matrix Effect
-
Causality: Endogenous components in plasma can suppress or enhance the ionization of the analyte, leading to inaccurate results. This is a critical parameter for any LC-MS method.[13]
-
Protocol:
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike these samples with the analyte and IS at Low and High QC concentrations (Set A).
-
Prepare pure solutions of the analyte and IS in the reconstitution solvent at the same concentrations (Set B).
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Response of Set A) / (Peak Response of Set B).
-
-
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the six lots should be ≤ 15%.
-
Stability
-
Causality: The analyte can degrade in the biological matrix during sample collection, storage, and processing. Stability experiments confirm that the measured concentration reflects the true concentration at the time of sampling.[4]
-
Protocol:
-
Analyze Low and High QC samples after exposing them to various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: After sitting at room temperature for a duration exceeding the expected sample handling time (e.g., 8 hours).
-
Long-Term Stability: After storage at the intended temperature (e.g., -80°C) for a period covering the study duration.
-
Autosampler Stability: After remaining in the autosampler for the expected run time.
-
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Comparison with Alternative Methods
While LC-MS/MS is often the preferred platform, it is not the only option. Understanding its performance relative to alternatives is key to making informed decisions.
Caption: Decision tree for analytical method selection.
LC-MS/MS vs. HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common alternative. The choice between the two depends heavily on the specific requirements of the study.
Table 2: Comparison of LC-MS/MS and HPLC-UV
| Feature | LC-MS/MS | HPLC-UV | Rationale |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) | MS/MS can distinguish between compounds with identical retention times but different masses, reducing the risk of interference.[12] |
| Sensitivity | High (pg/mL to low ng/mL) | Low (high ng/mL to µg/mL) | Mass spectrometers are inherently more sensitive detectors. |
| Throughput | High (run times often < 5 min) | Moderate (run times can be longer) | The high selectivity of MS/MS allows for less chromatographic separation, enabling faster methods. |
| Development Time | Moderate to High | Low to Moderate | Optimizing MS parameters adds complexity compared to selecting a UV wavelength. |
| Cost | High (instrumentation and maintenance) | Low | HPLC-UV systems are significantly less expensive to purchase and operate. |
| Matrix Effect | Susceptible to ion suppression/enhancement | Generally less susceptible | The UV detection process is less prone to interference from co-eluting matrix components than electrospray ionization. |
Final Assessment
The validation of a bioanalytical method is a rigorous, multi-faceted process that establishes the trustworthiness of the data it generates.[11] By systematically evaluating parameters from selectivity to stability, and by understanding the method's performance in the context of available alternatives, researchers can ensure their analytical approach is robust, reliable, and fit-for-purpose. The framework presented here, grounded in the authoritative ICH M10 guidelines, provides a clear path for the successful validation of an LC-MS/MS method for quantifying 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide, ensuring data of the highest quality for critical drug development decisions.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Houghton, R., & Horro-García, S. (2009). A generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1427-1435. Retrieved from [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Slideshare. Bioanalytical method validation emea. Retrieved from [Link]
-
International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]
-
ResearchGate. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
Regulations.gov. Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Retrieved from [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
-
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]
-
PubMed. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Retrieved from [Link]
-
BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. Retrieved from [Link]
-
Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. Retrieved from [Link]
-
ResearchGate. (2022). Development and Validation of a Reliable LC-MS/MS Method for Simultaneous Quantification of Hydrochlorothiazide in Presence of Different co-formulated Anti-hypertensive Medications in Biological Matrix. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. Retrieved from [Link]
-
PubChem. 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2S)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide;hydrochloride. Retrieved from [Link]
-
NIST. N-(n-Propyl)acetamide. Retrieved from [Link]
-
NIST. N-(n-Propyl)acetamide. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is not only innovative but also conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with the novel compound 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide. In the absence of a specific Safety Data Sheet (SDS), we will proceed with the caution warranted for a new chemical entity, drawing upon data from structurally similar compounds and established laboratory safety protocols.
Hazard Analysis: An Evidence-Based Approach to a Novel Compound
Given the novelty of 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide, we must treat it as a substance with unknown toxicity. However, an analysis of its core structures—an aminothiazole ring and an N-propylacetamide group—provides valuable insight into its potential hazards.
The aminothiazole moiety is a common feature in many biologically active compounds.[1][2] Data for the related compound, (2-Amino-1,3-thiazol-4-yl)acetic acid, indicates that it may cause skin, eye, and respiratory irritation.[3] Similarly, various acetamide and thioacetamide compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[4][5][6][7][8] Therefore, we must assume that 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide presents, at a minimum, the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Potential to cause significant irritation or damage upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Until specific toxicological data is available, a conservative approach is paramount. All handling procedures should reflect these potential risks.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide.[9][10]
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile gloves. | Disposable nitrile gloves offer protection against incidental splashes.[10][11] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. For tasks with a high risk of splashing, consider heavier-duty reusable gloves like butyl rubber or neoprene.[11] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles are essential to protect against splashes that could cause serious eye damage.[10][11] A face shield should be worn in conjunction with goggles whenever there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[11][12] |
| Body Protection | A barrier or flame-resistant lab coat. | A lab coat protects personal clothing and skin from contamination.[9][12] The specific type should be chosen based on a lab-specific risk assessment. |
| Respiratory Protection | Use within a certified chemical fume hood. | All manipulations of the solid compound or its solutions should be performed within a fume hood to prevent the inhalation of dust or aerosols.[13] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with 2-(2-amino-1,3-thiazol-4-yl)-N-propylacetamide.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. aaronchem.com [aaronchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. sc.edu [sc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
